2,2,3,3,6,6,7,7-Octamethyloct-4-yne
Description
2,2,3,3,6,6,7,7-Octamethyloct-4-yne is a highly branched alkyne characterized by eight methyl groups symmetrically distributed across its carbon backbone and a central carbon-carbon triple bond. This structure confers unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science. The compound’s rigidity and hydrophobicity stem from its methyl substituents, which hinder rotational freedom and reduce solubility in polar solvents.
Properties
CAS No. |
61435-58-3 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
2,2,3,3,6,6,7,7-octamethyloct-4-yne |
InChI |
InChI=1S/C16H30/c1-13(2,3)15(7,8)11-12-16(9,10)14(4,5)6/h1-10H3 |
InChI Key |
MCOMWKZJYVPZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)C#CC(C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,6,6,7,7-Octamethyloct-4-yne typically involves the alkylation of a suitable alkyne precursor with methyl groups. One common method is the reaction of 2,2,3,3,6,6,7,7-Octamethyloctane with a strong base, such as sodium amide, to generate the corresponding acetylide anion. This anion can then undergo alkylation with methyl iodide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,6,6,7,7-Octamethyloct-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon can yield the corresponding alkane.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: 2,2,3,3,6,6,7,7-Octamethyloctane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,2,3,3,6,6,7,7-Octamethyloct-4-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying alkyne reactivity.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced lubricants.
Mechanism of Action
The mechanism of action of 2,2,3,3,6,6,7,7-Octamethyloct-4-yne involves its interaction with molecular targets through its triple bond and methyl groups. The compound can undergo addition reactions with nucleophiles, leading to the formation of various adducts. Its high degree of methyl substitution can also influence its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2,2,3,3,6,6,7,7-Octamethyloct-4-yne, we compare it with structurally or functionally related alkynes:
Table 1: Key Properties of Selected Alkynes
Key Observations
Steric Effects : The octamethyl derivative exhibits significantly slower reaction kinetics in thiol-yne systems compared to linear or PEG-based alkynes. Steric shielding around the triple bond impedes nucleophilic attack, a critical step in click chemistry .
Solubility: Unlike hydrophilic PEG-alkynes (used in hydrogels), the octamethyl compound’s hydrophobicity limits its utility in aqueous systems but enhances compatibility with non-polar matrices (e.g., elastomers) .
Electronic Profile : While electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) undergo rapid cycloadditions, the octamethyl derivative’s electron-rich triple bond favors radical-mediated thiol-yne mechanisms, albeit at reduced rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
